molecular formula C13H20Cl2N4S2 B15215293 Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(methylthio)ethyl)-, chloride, monohydrochloride CAS No. 33071-34-0

Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(methylthio)ethyl)-, chloride, monohydrochloride

Cat. No.: B15215293
CAS No.: 33071-34-0
M. Wt: 367.4 g/mol
InChI Key: ZBXGMILJYIHDTH-UHFFFAOYSA-M
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Description

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolium ring, a pyrimidine moiety, and a methylthioethyl group. It is often used in research due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methyl iodide, thioacetic acid, and various catalysts to facilitate the formation of the thiazolium ring.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methylthioethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiamine (Vitamin B1): Shares a similar thiazolium ring structure but differs in its biological role and applications.

    Pyrithiamine: A thiamine analog with similar structural features but different biological activities.

    Oxythiamine: Another thiamine analog with distinct chemical properties and uses.

Uniqueness

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific exploration.

Properties

CAS No.

33071-34-0

Molecular Formula

C13H20Cl2N4S2

Molecular Weight

367.4 g/mol

IUPAC Name

2-methyl-5-[[4-methyl-5-(2-methylsulfanylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine;chloride;hydrochloride

InChI

InChI=1S/C13H19N4S2.2ClH/c1-9-12(4-5-18-3)19-8-17(9)7-11-6-15-10(2)16-13(11)14;;/h6,8H,4-5,7H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1

InChI Key

ZBXGMILJYIHDTH-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCSC.Cl.[Cl-]

Origin of Product

United States

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